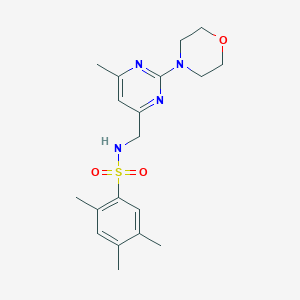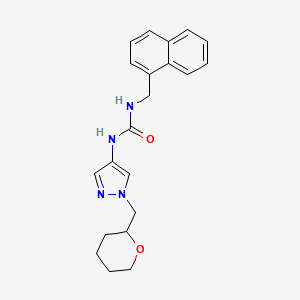
Methyl 2-methoxy-4-methylbenzoate
Übersicht
Beschreibung
Methyl 2-methoxy-4-methylbenzoate is a chemical compound with the CAS Number: 81245-24-1 . It has a molecular weight of 180.2 .
Synthesis Analysis
The synthesis of Methyl 2-methoxy-4-methylbenzoate involves the reaction of compound 1 (7.6 g, 50 mmol) dissolved in N,N-dimethylformamide (100 mL), and methyl iodide (21.3 g, 150 mmol). The reaction system is cooled to 0°C, sodium hydride (60%, 6g, 150mmol) is slowly added in batches, stirred for 1 hour, and water (20mL) is added to quench the reaction. The solution obtained above is extracted with ethyl acetate (3x 200mL), the organic phase is washed successively with water (2x 200mL), saturated sodium chloride solution (200mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain compound 2 (yellow oily) Liquid, 9.0g, yield 99% .Molecular Structure Analysis
The molecular formula of Methyl 2-methoxy-4-methylbenzoate is C10H12O3 .Physical And Chemical Properties Analysis
Methyl 2-methoxy-4-methylbenzoate has a melting point of 29℃ and a boiling point of 263-265℃. Its density is 1.075±0.06 g/cm3 (Predicted) and refractive index is 1.5230 (589.3 nm 18℃). It is stored in a sealed dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Subheading Thermochemical Analysis of Methyl Methoxybenzoates
A comprehensive study on methyl 2- and 4-methoxybenzoates revealed their structural and thermochemical properties. These compounds were examined using combustion calorimetry and thermogravimetry to obtain their combustion and vaporization enthalpies. This research also determined their standard molar enthalpies of formation in the gas phase. The study not only offers experimental data but also presents computational insights, including gas-phase enthalpies of formation, using the Gaussian G4 method. It further delves into the analysis of the electronic density of the molecules and their noncovalent interactions, presenting a harmonious blend of experimental and computational thermochemical knowledge (Flores et al., 2019).
Synthesis Processes
Subheading Synthesis and Purification
The synthesis process of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene is described, detailing the steps of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification. This method achieved an overall yield of about 47% and a purity of 99.8%, as verified by GC. The study provides a methodical approach to the synthesis of this compound, showcasing the intricate process of transforming basic chemical substances into a more complex compound with high purity (Chen, 2008).
Biological Activities
Subheading Antimicrobial and Antitubercular Activities
A chemical investigation of the lichen Ramalina leiodea (Nyl.) Nyl. led to the isolation of various compounds including methyl 2,6-dihydroxy-4-methylbenzoate. This study is pivotal as it extends the scope of methyl methoxybenzoate compounds to the biological realm, highlighting their potential antimicrobial and antitubercular activities. Notably, semi-synthetic analogues exhibited better anti-tubercular activity compared to isolated metabolites, indicating the significance of chemical modifications to enhance biological efficacy (Tatipamula & Vedula, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)9(6-7)12-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKRSDQCCHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001869 | |
| Record name | Methyl 2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-methylbenzoate | |
CAS RN |
81245-24-1 | |
| Record name | Methyl 2-methoxy-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)
![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)


![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)
![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2568032.png)